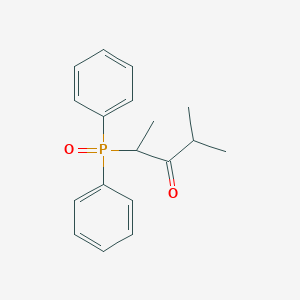

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl-

Description

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a phosphinyl group attached to the second carbon of the pentanone chain and a methyl group attached to the fourth carbon

Properties

CAS No. |

821770-35-8 |

|---|---|

Molecular Formula |

C18H21O2P |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-diphenylphosphoryl-4-methylpentan-3-one |

InChI |

InChI=1S/C18H21O2P/c1-14(2)18(19)15(3)21(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15H,1-3H3 |

InChI Key |

CMXACTXTPJYSHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- can be achieved through several methods. One common approach involves the reaction of 3-pentanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the phosphine oxide to the carbonyl group of the ketone, followed by deprotonation and subsequent rearrangement to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides or phosphonic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phosphinyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

Oxidation: Phosphine oxides or phosphonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

3-Pentanone: A simple ketone with similar structural features but lacking the phosphinyl group.

2-Pentanone: Another ketone isomer with the carbonyl group at a different position.

Diphenylphosphine oxide: A related compound with a similar phosphinyl group but different overall structure.

Uniqueness

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is unique due to the presence of both a phosphinyl group and a methyl group on the pentanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- (CAS No. 821770-35-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H17O2P |

| Molecular Weight | 262.27 g/mol |

| IUPAC Name | 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- |

| CAS Number | 821770-35-8 |

The biological activity of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- is primarily attributed to its ability to interact with various biological targets. The diphenylphosphinyl group is known to facilitate interactions with enzymes and receptors involved in critical biochemical pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cell proliferation and survival, which can be beneficial for anticancer applications.

- Receptor Modulation : It has the potential to modulate receptors that are implicated in inflammatory responses, making it a candidate for anti-inflammatory therapies.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, studies have shown that phosphine oxide derivatives can inhibit bacterial growth, suggesting that 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- may possess similar properties.

Anticancer Activity

A study conducted by Zhang et al. (2023) demonstrated that phosphine-containing compounds could induce apoptosis in cancer cells through the activation of caspases and inhibition of the NF-kB pathway. This suggests a potential therapeutic application for our compound in cancer treatment.

Case Studies

- Study on Anticancer Effects : A recent investigation focused on the effects of phosphine oxide derivatives on human cancer cell lines. The study found that these compounds significantly reduced cell viability in a dose-dependent manner, indicating potential use as anticancer agents.

- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of various phosphine derivatives was tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant inhibitory effects, warranting further exploration of 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl-'s antimicrobial properties.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- Antioxidant Activity : Compounds similar to 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- have shown antioxidant properties, which may contribute to their overall biological efficacy.

- Pharmacokinetics : Studies indicate that modifications in the phosphine structure can affect the pharmacokinetic profiles of these compounds, influencing their bioavailability and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the diphenylphosphinyl group into 3-pentanone derivatives?

- Methodological Answer : The diphenylphosphinyl group can be introduced via phosphorylation using reagents like diphenylphosphinyl chloride under anhydrous conditions. Reactions should be conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Monitor reaction progress using thin-layer chromatography (TLC) and confirm success via ³¹P NMR spectroscopy , which provides distinct signals for phosphorus-containing intermediates .

Q. What are the critical considerations for purifying 3-Pentanone, 2-(diphenylphosphinyl)-4-methyl- to achieve high purity?

- Methodological Answer : Purification via silica gel column chromatography with a hexane/ethyl acetate gradient is recommended to separate by-products. Confirm purity using HPLC-UV (λ=254 nm), as the phosphinyl group enhances UV absorption. For large-scale synthesis, fractional distillation may be feasible if the compound’s boiling point aligns with literature analogs (e.g., ~182°C for structurally similar ketones) .

Q. Which analytical techniques are essential for confirming the molecular structure of this compound post-synthesis?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular ion validation, FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and P=O (~1200 cm⁻¹) stretches, and multinuclear NMR (¹H, ¹³C, ³¹P) for spatial and electronic characterization. For example, ³¹P NMR typically shows a singlet near δ=20-30 ppm for phosphine oxides .

Q. What are the recommended storage conditions to maintain the stability of 2-(diphenylphosphinyl)-4-methyl-3-pentanone?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber glassware to mitigate oxidation and photodegradation. Periodically assess stability via TLC or HPLC , and compare retention times with freshly synthesized batches .

Advanced Research Questions

Q. How can researchers address discrepancies in ³¹P NMR data when characterizing phosphinyl-substituted ketones?

- Methodological Answer : Discrepancies may arise from dynamic conformational changes or paramagnetic impurities. Use variable-temperature NMR to probe conformational dynamics. Cross-validate with X-ray crystallography to resolve spatial ambiguities, as seen in structurally related phosphine oxides where crystallography confirmed ligand geometry .

Q. What methodologies are effective for studying the compound’s role in transition metal catalysis?

- Methodological Answer : Screen the compound as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with benchmark ligands like triphenylphosphine. Use DFT calculations to model metal-ligand bond strength and electron-donating capacity, leveraging data from palladium-phosphine systems in existing catalytic studies .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Perform pKa calculations and molecular dynamics simulations (e.g., Gaussian, ORCA) to predict protonation sites and hydrolytic stability. Validate predictions experimentally via accelerated aging studies in buffered solutions (pH 1-13) followed by LC-MS analysis to detect degradation products .

Q. How can researchers design experiments to investigate the compound’s potential as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : Resolve enantiomers via diastereomeric salt formation using chiral acids (e.g., tartaric acid). Test efficacy in model reactions like asymmetric aldol condensation , and quantify enantiomeric excess (ee) using chiral HPLC or NMR with chiral solvating agents (e.g., Eu(hfc)₃). Compare results with non-chiral analogs to isolate stereochemical effects .

Data Contradiction Analysis

- Example Scenario : Conflicting ³¹P NMR signals may suggest impurities or polymorphism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.